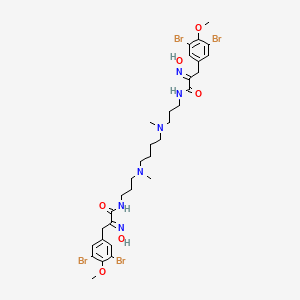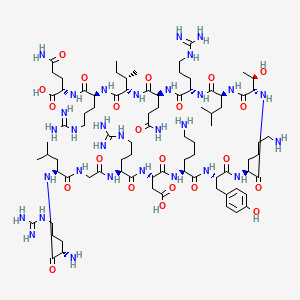
LRRKtide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LRRKtide is a synthetic peptide substrate used primarily in the study of leucine-rich repeat kinase 2 (LRRK2) activity. The peptide sequence of this compound is derived from human ezrin, moesin, and radixin proteins, which are associated with the cytoskeleton . This compound is particularly valuable in research related to Parkinson’s disease, as mutations in LRRK2 are a known cause of this neurodegenerative disorder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
LRRKtide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The peptide sequence RLGRDKYKTLRQIRQ is assembled step-by-step on a solid resin support. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale HPLC systems are employed for purification. The final product is lyophilized to obtain a stable, dry powder that can be stored at -20°C .
Analyse Chemischer Reaktionen
Types of Reactions
LRRKtide primarily undergoes phosphorylation reactions when used as a substrate for LRRK2 kinase. The peptide is phosphorylated at specific serine or threonine residues by LRRK2, which is a critical step in studying the kinase’s activity .
Common Reagents and Conditions
The phosphorylation of this compound is typically carried out in kinase buffer containing adenosine triphosphate (ATP) as the phosphate donor. The reaction conditions often include a pH of around 7.5, with magnesium ions (Mg²⁺) acting as cofactors .
Major Products Formed
The major product formed from the phosphorylation of this compound is the phosphorylated peptide, which can be detected and quantified using techniques such as mass spectrometry or phosphor imaging .
Wissenschaftliche Forschungsanwendungen
LRRKtide is widely used in scientific research to study the activity of LRRK2 kinase. This is particularly relevant in the context of Parkinson’s disease, where LRRK2 mutations are a common cause. Researchers use this compound to screen for potential LRRK2 inhibitors, which could serve as therapeutic agents for Parkinson’s disease . Additionally, this compound is used in high-throughput screening assays to evaluate the efficacy of various kinase inhibitors .
Wirkmechanismus
The mechanism of action of LRRKtide involves its phosphorylation by LRRK2 kinase. LRRK2 is a multi-domain protein that includes a kinase domain responsible for transferring phosphate groups to specific serine or threonine residues on this compound . This phosphorylation event is crucial for studying the kinase’s activity and understanding its role in cellular processes such as vesicular trafficking, microtubule dynamics, and protein translation control .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
LRRK2-IN1: A potent and selective inhibitor of LRRK2 kinase activity.
CZC-25146: Another LRRK2 inhibitor with high specificity.
Staurosporine: A pan-kinase inhibitor that also affects LRRK2.
Uniqueness of LRRKtide
This compound is unique in its specific design as a substrate for LRRK2 kinase. Unlike inhibitors, which block kinase activity, this compound is used to measure and study the kinase’s activity directly. This makes it an invaluable tool in both basic research and drug discovery efforts targeting LRRK2 .
Eigenschaften
Molekularformel |
C83H147N31O22 |
|---|---|
Molekulargewicht |
1931.3 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C83H147N31O22/c1-8-44(6)64(77(133)107-53(22-16-36-100-83(95)96)70(126)108-55(79(135)136)28-30-61(88)118)113-73(129)54(27-29-60(87)117)106-69(125)52(21-15-35-99-82(93)94)105-74(130)57(38-43(4)5)112-78(134)65(45(7)115)114-72(128)51(19-10-12-32-85)104-75(131)58(39-46-23-25-47(116)26-24-46)110-71(127)50(18-9-11-31-84)103-76(132)59(40-63(120)121)111-68(124)49(20-14-34-98-81(91)92)102-62(119)41-101-67(123)56(37-42(2)3)109-66(122)48(86)17-13-33-97-80(89)90/h23-26,42-45,48-59,64-65,115-116H,8-22,27-41,84-86H2,1-7H3,(H2,87,117)(H2,88,118)(H,101,123)(H,102,119)(H,103,132)(H,104,131)(H,105,130)(H,106,125)(H,107,133)(H,108,126)(H,109,122)(H,110,127)(H,111,124)(H,112,134)(H,113,129)(H,114,128)(H,120,121)(H,135,136)(H4,89,90,97)(H4,91,92,98)(H4,93,94,99)(H4,95,96,100)/t44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 |
InChI-Schlüssel |
MBUGSPDELVYCJP-JVMUIATRSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


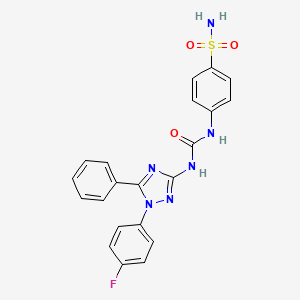
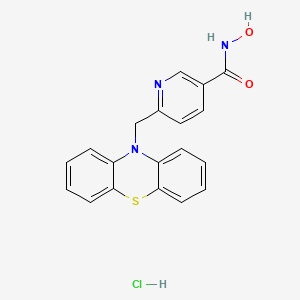
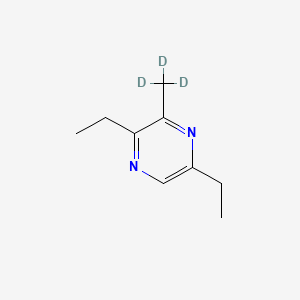
![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12380325.png)
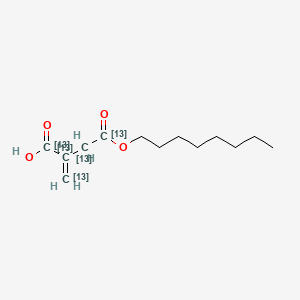
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2S)-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[[(E)-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enoyl]amino]propanoyl]-methylamino]propanoyl]-methylamino]-3-phenylpropanoate](/img/structure/B12380348.png)

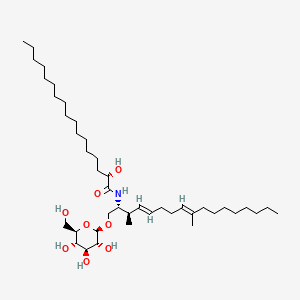
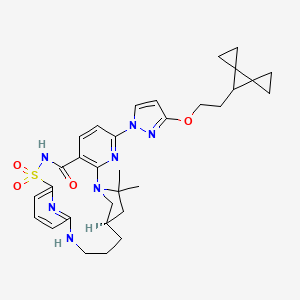
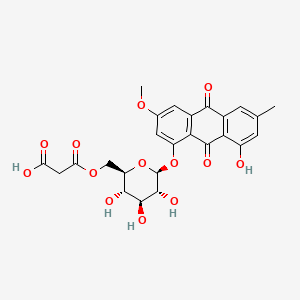


![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)
